4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a butenone structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable pharmacophore in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate ketone under basic conditions. One common method involves the use of ethyl acetate as a solvent and a base such as sodium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, including the extracellular signal-regulated kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is unique due to its specific structural features and the presence of the butenone moiety, which distinguishes it from other trimethoxyphenyl-containing compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3 |
InChI Key |
DPZIOGVAJXVGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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